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Compound of Interest

Compound Name:
5-Bromo-3-methoxy-2-(2-

methoxyethoxy)pyridine

CAS No.: 1315545-04-0

Cat. No.: B566835

Get Quote

Abstract & Scope
This protocol details the regioselective synthesis of 5-Bromo-3-methoxy-2-(2-
methoxyethoxy)pyridine, a highly functionalized halogenated pyridine serving as a critical

scaffold in medicinal chemistry. This molecule features three distinct functional handles: an aryl

bromide (for cross-coupling), a methoxy group (electronic modulation), and a solubilizing glycol

ether tail.

The method utilizes a nucleophilic aromatic substitution (SNAr) strategy, optimized for high

regioselectivity and scalability. This guide addresses common challenges such as hydrolysis

byproducts and regiochemical ambiguity.

Retrosynthetic Analysis & Strategy
The synthesis targets the C2 position of the pyridine ring, which is electronically activated for

nucleophilic attack due to the adjacent ring nitrogen.
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Starting Material:5-Bromo-2-chloro-3-methoxypyridine.

Why: Starting with the C3-methoxy group already installed prevents the difficult separation

of regioisomers that would arise if attempting to differentiate C2 and C3 halogens on a 2,3-

dihalopyridine core.

Transformation: SNAr displacement of the C2-chloride by the alkoxide of 2-methoxyethanol.

Regiocontrol: The C2 position is significantly more electrophilic than C3 or C5, ensuring

exclusive displacement of the chlorine atom under controlled basic conditions.

Target Molecule
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Key Starting Material (KSM)
5-Bromo-2-chloro-3-methoxypyridine

S_NAr DisconnectionReagent
2-Methoxyethanol

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection relying on the activated C2-chloride.

Experimental Protocol
Reagents and Materials

Component Role Equiv. MW ( g/mol ) Purity

5-Bromo-2-

chloro-3-

methoxypyridine

Substrate 1.0 222.47 >98%

2-

Methoxyethanol
Nucleophile 1.2 - 1.5 76.09 Anhydrous

Potassium tert-

butoxide (KOtBu)
Base 1.5 112.21 >97%

THF

(Tetrahydrofuran)
Solvent 10 V 72.11 Anhydrous

Toluene Workup Solvent - 92.14 ACS Grade
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Step-by-Step Methodology
Step 1: Alkoxide Formation

Charge an oven-dried reaction vessel (equipped with a thermometer and N2 inlet) with THF

(anhydrous, 5 V).

Add 2-Methoxyethanol (1.2 equiv).

Cool the solution to 0 °C using an ice/water bath.

Portion-wise, add KOtBu (1.5 equiv). Caution: Exothermic.

Stir at 0 °C for 15–20 minutes to ensure complete deprotonation and formation of the

potassium alkoxide species.

Step 2: SNAr Displacement

In a separate vessel, dissolve 5-Bromo-2-chloro-3-methoxypyridine (1.0 equiv) in THF (5 V).

Transfer the pyridine solution dropwise into the alkoxide solution at 0 °C over 15 minutes.

Note: Reverse addition (alkoxide to pyridine) is also acceptable but maintaining low

temperature is crucial to prevent side reactions.

Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25 °C).

Monitor by HPLC or TLC. Reaction is typically complete within 2–4 hours.

Checkpoint: If conversion is <90% after 4 hours, heat to 40 °C. Avoid reflux to prevent

degradation of the glycol ether chain.

Step 3: Quench and Workup

Quench the reaction by adding Water (10 V) dropwise.

Extract the aqueous mixture with Ethyl Acetate (3 x 5 V) or Toluene.

Combine organic layers and wash with Brine (Sat. NaCl, 5 V).
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Dry over anhydrous Na2SO4 and filter.

Concentrate under reduced pressure (Rotovap at 40 °C) to yield the crude oil/solid.

Step 4: Purification

Method: Silica Gel Chromatography.[1]

Eluent: Gradient of 0%

30% Ethyl Acetate in Hexanes.

Yield Expectation: 85–92%.

Process Workflow Diagram
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Figure 2: Operational workflow for the SNAr synthesis.

Analytical Validation (Self-Validating System)
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To ensure the protocol was successful, compare your isolated product against these expected

spectral characteristics.

1H NMR Interpretation (400 MHz, CDCl3)
Chemical Shift
(

)

Multiplicity Integration Assignment
Structural
Verification

7.95 Doublet (d) 1H C6-H

Characteristic of

pyridine

-proton.

7.25 Doublet (d) 1H C4-H

Confirms 3,5-

substitution

pattern.

4.55 Triplet (t) 2H -O-CH2-

Deshielded

methylene next

to Pyridine-O.

3.85 Singlet (s) 3H -OCH3
C3-Methoxy

group (Core).

3.75 Triplet (t) 2H -CH2-O-
Methylene in

glycol chain.

3.42 Singlet (s) 3H -OCH3

Terminal

Methoxy of the

side chain.

Troubleshooting Guide
Issue: Low Yield / Unreacted Starting Material.

Cause: Moisture in THF or old KOtBu.

Fix: Use freshly distilled THF and open a new bottle of KOtBu. Ensure N2 purge.

Issue: Hydrolysis Product (5-Bromo-2-hydroxy-3-methoxypyridine).
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Cause: Presence of water during the reaction (Hydroxide competes with Alkoxide).

Fix: Dry 2-methoxyethanol over molecular sieves before use.

Scientific Grounding & References
This protocol is derived from established methodologies in the synthesis of KRAS G12C

inhibitors (e.g., Adagrasib/MRTX849) where functionalized pyridines are assembled via

sequential SNAr reactions.[2][3]

Key References:

Discovery of MRTX849 (Adagrasib): Fell, J. B., et al. "Identification of the Clinical

Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of

Cancer."[2][4] Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693.[2] [Link][2]

Process Chemistry of Adagrasib: Snead, D. R., et al. "Development of Adagrasib’s

Commercial Manufacturing Route."[5] Organic Process Research & Development, 2023.

(Discusses SNAr optimization on pyridine cores). [Link]

General SNAr Methodology: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2-

Chloro-5-nitropyridine with Nucleophiles." Chemical Reviews, 1951. (Foundational text on

Pyridine reactivity). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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